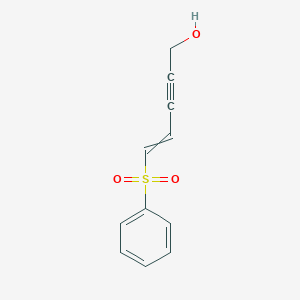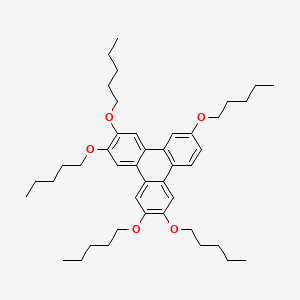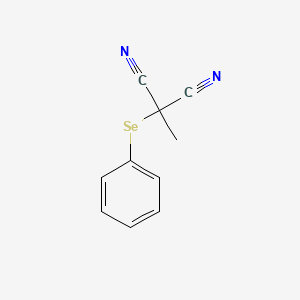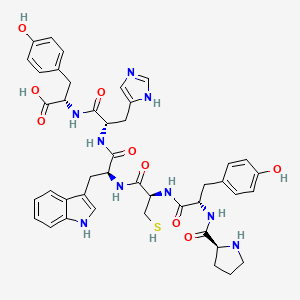
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine is a synthetic peptide composed of six amino acids: proline, tyrosine, cysteine, tryptophan, histidine, and tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, tryptophan, histidine, and tyrosine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cross-linking.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific residues, such as the hydroxyl group of tyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific residues.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling cascades.
Enzyme Inhibition: The peptide may inhibit the activity of specific enzymes, altering metabolic pathways.
Protein-Protein Interactions: The peptide may facilitate or disrupt interactions between proteins, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine: Unique due to its specific sequence and combination of amino acids.
L-Prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate:
L-Tyrosine: A single amino acid with roles in neurotransmitter synthesis and protein structure.
L-Proline: An amino acid important for protein folding and structure.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields of research.
Eigenschaften
CAS-Nummer |
184889-21-2 |
|---|---|
Molekularformel |
C43H49N9O9S |
Molekulargewicht |
868.0 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H49N9O9S/c53-28-11-7-24(8-12-28)16-33(48-38(55)32-6-3-15-45-32)39(56)52-37(22-62)42(59)49-34(18-26-20-46-31-5-2-1-4-30(26)31)40(57)50-35(19-27-21-44-23-47-27)41(58)51-36(43(60)61)17-25-9-13-29(54)14-10-25/h1-2,4-5,7-14,20-21,23,32-37,45-46,53-54,62H,3,6,15-19,22H2,(H,44,47)(H,48,55)(H,49,59)(H,50,57)(H,51,58)(H,52,56)(H,60,61)/t32-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
FLAHJCJMDBSUCN-DUGSHLAESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


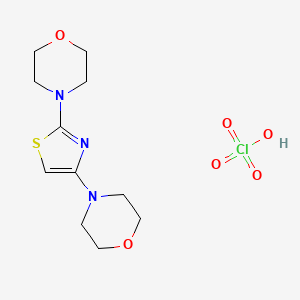
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
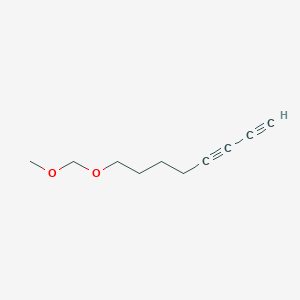
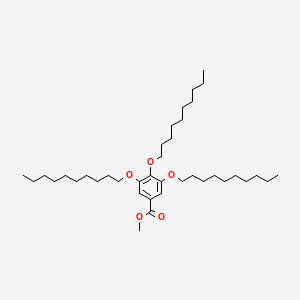
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
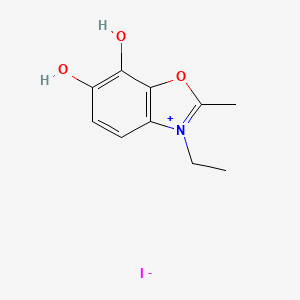
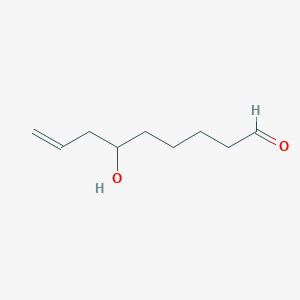
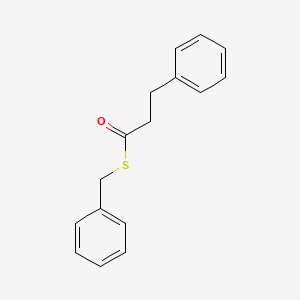
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
